Tetraallyltin (CAS: 7393-43-3) is a tetraorganotin compound that serves two primary roles in research and industry: as a source of nucleophilic allyl groups for C-C bond formation and as a volatile, single-source precursor for the synthesis of tin-containing materials like tin oxides and sulfides. Unlike highly reactive Grignard or organolithium reagents, Tetraallyltin offers moderate reactivity, good solubility in organic solvents, and relative stability, making it a practical choice for multi-step synthesis and materials deposition processes where controlled reactivity and handling are critical.
Substituting Tetraallyltin with more common reagents like allylmagnesium bromide or allyltrimethylsilane often fails due to critical differences in reactivity, functional group tolerance, and process compatibility. Allylmagnesium bromide, a Grignard reagent, is highly reactive and basic, leading to poor chemoselectivity and incompatibility with sensitive functional groups like esters and ketones. Conversely, allyltrimethylsilane is significantly less reactive and often requires harsh Lewis acid activation, which can be detrimental to complex substrates. Tetraallyltin occupies a crucial middle ground, offering sufficient reactivity for efficient allylation under mild conditions (often with mild Lewis acid catalysis) while exhibiting superior tolerance for a wider range of functional groups, a key advantage in complex organic synthesis and polymer chemistry.
Tetraallyltin is a validated precursor for Plasma Enhanced Atomic Layer Deposition (PEALD), enabling the growth of high-quality, near-stoichiometric SnO1.98 films at temperatures as low as 50 °C. This low-temperature processability is a significant advantage over other standard tin precursors, such as tetrakis(dimethylamino)tin, which require higher temperatures (e.g., 150 °C) for comparable growth rates. The resulting films exhibit excellent electrical properties, including a resistivity of 13.1 mΩ·cm and an electron mobility of 13.2 cm²/V·s, comparable to films grown at much higher temperatures with alternative precursors.
| Evidence Dimension | PEALD Substrate Temperature for Self-Limiting Growth |
| Target Compound Data | 50–150 °C |
| Comparator Or Baseline | Other standard Sn precursors (e.g., tetrakis(dimethylamino)tin) often require >150 °C. |
| Quantified Difference | Enables processing at least 100 °C lower than some common alternatives. |
| Conditions | Plasma Enhanced Atomic Layer Deposition (PEALD) of SnO2 thin films. |
The lower deposition temperature allows for the fabrication of flexible electronics on temperature-sensitive polymer substrates, a key advantage for next-generation devices.
Tetraallyltin demonstrates superior chemoselectivity for aldehydes over ketones and other carbonyl compounds, a critical feature for synthesis involving complex molecules. In a direct competitive study, reaction with an equimolar mixture of benzaldehyde (an aldehyde) and acetophenone (a ketone) resulted in a 98% yield of the aldehyde-allylated product, with only a trace amount (<1%) of the ketone-allylated product. This is in stark contrast to highly reactive reagents like allylmagnesium bromide, which typically show poor selectivity between aldehydes and ketones. Furthermore, Tetraallyltin was shown to be completely unreactive towards esters and acid chlorides under the same conditions, highlighting its precise reactivity profile.
| Evidence Dimension | Yield in Competitive Allylation (Aldehyde vs. Ketone) |
| Target Compound Data | 98% (aldehyde product), <1% (ketone product) |
| Comparator Or Baseline | Allylmagnesium bromide (poor selectivity) |
| Quantified Difference | Offers near-perfect selectivity for aldehydes over ketones. |
| Conditions | Reaction with 1 equiv. Tetraallyltin, 4 equiv. total carbonyl (benzaldehyde and acetophenone), in 2N HCl/THF at 20 °C. |
This high chemoselectivity allows for the targeted modification of aldehydes in the presence of other carbonyl groups without the need for protecting group strategies, simplifying synthesis and improving overall yield.
Unlike many other allylating agents where only one or two organic groups are transferred, Tetraallyltin can utilize all four of its allyl groups in allylation reactions. For example, in the allylation of benzaldehyde, one equivalent of Tetraallyltin reacts with four equivalents of the aldehyde to give a quantitative (100%) yield of the corresponding homoallylic alcohol. This high atom economy makes it a more efficient and less wasteful reagent compared to alternatives where stoichiometric amounts of metal-containing byproducts are generated per allyl group transferred.
| Evidence Dimension | Reactive Groups per Molecule |
| Target Compound Data | 4 |
| Comparator Or Baseline | Allylmagnesium bromide (1), Triallylborane (3), Allyltrimethylsilane (1) |
| Quantified Difference | Delivers up to 4x the reactive groups per mole compared to common Grignard or silane reagents. |
| Conditions | Allylation of aldehydes in acidic aqueous media. |
Higher atom economy reduces waste and lowers the effective cost per allylation, making it a more sustainable and cost-effective choice for larger-scale synthesis.
The demonstrated ability to produce high-quality, conductive tin oxide films via PEALD at temperatures as low as 50 °C makes Tetraallyltin the right choice for coating temperature-sensitive substrates like PET or PEN, enabling the development of flexible transparent conductive oxides (TCOs) for displays and wearable electronics.
For the synthesis of complex natural products or active pharmaceutical ingredients, Tetraallyltin is a preferred reagent for introducing a homoallylic alcohol moiety. Its exceptional chemoselectivity allows for the allylation of a target aldehyde without affecting other ketone, ester, or acid chloride groups in the molecule, avoiding complex protection-deprotection sequences.
In process chemistry and scaled-up laboratory synthesis, the high atom economy of Tetraallyltin, where all four allyl groups are reactive, provides a significant advantage. This minimizes tin-containing waste and reduces the molar equivalents of reagent needed, making it a more economical and environmentally considerate choice for producing key building blocks.
Acute Toxic;Irritant;Environmental Hazard